molecular formula C10H12BrN3 B8811353 1-((4-Bromophenyl)diazenyl)pyrrolidine CAS No. 147227-33-6

1-((4-Bromophenyl)diazenyl)pyrrolidine

Cat. No.: B8811353
CAS No.: 147227-33-6
M. Wt: 254.13 g/mol
InChI Key: VNIADXHPZRPGIW-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)diazenyl)pyrrolidine is a chemical compound of significant interest in synthetic and medicinal chemistry research, integrating two privileged structural motifs: an azo group (-N=N-) and a pyrrolidine heterocycle. The azo bridge is a well-known functional group with diverse applications, serving as a key precursor in the synthesis of various heterocyclic systems and acting as a masked diazonium equivalent in metal-free molecular editing strategies for the functionalization of complex scaffolds like indoles . This makes it a valuable building block for constructing molecular diversity in one-pot synthesis approaches. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is widely utilized in drug discovery due to its favorable physicochemical properties . Its non-planar, three-dimensional structure enhances stereochemical complexity and improves the chances of achieving target selectivity when designing bioactive molecules . The incorporation of the pyrrolidine ring can positively influence a compound's solubility and metabolic stability . The 4-bromophenyl substituent acts as a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling researchers to explore a wider chemical space. As such, this compound presents a multifunctional reagent for researchers developing new synthetic methodologies, investigating novel pharmacophores, and exploring structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

147227-33-6

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

(4-bromophenyl)-pyrrolidin-1-yldiazene

InChI

InChI=1S/C10H12BrN3/c11-9-3-5-10(6-4-9)12-13-14-7-1-2-8-14/h3-6H,1-2,7-8H2

InChI Key

VNIADXHPZRPGIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to five structurally related bromophenyl-pyrrolidine derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications References
1-((4-Bromophenyl)diazenyl)pyrrolidine C₁₀H₁₁BrN₃ 266.13 Diazenyl (-N=N-) Photophysical activity; used in coupling reactions under thermal control.
1-((4-Bromophenyl)sulfonyl)pyrrolidine C₁₀H₁₂BrNO₂S 290.18 Sulfonyl (-SO₂-) Density: 1.6 g/cm³; Boiling point: 383.1°C; Used as a sulfonamide intermediate.
1-(4-Bromophenyl)pyrrolidine C₁₀H₁₂BrN 226.11 Direct C-N bond Melting point: 105–106°C; Commercial availability as a heterocyclic building block.
1-[3-(4-Bromophenyl)propyl]pyrrolidine C₁₃H₁₈BrN 268.19 Propyl chain Boiling point: 341.1°C; Increased lipophilicity for potential pharmaceutical applications.
1,10-(4-((4-Nitrophenyl)diazenyl)-1,3-phenylene)dipyrrolidine (8a) C₂₀H₂₂N₆O₂ 390.43 Nitrophenyl-diazenyl Higher molecular complexity; catalytic applications in organic synthesis.

Table 1. Comparative analysis of this compound and analogs.

Chemical Reactivity and Functional Group Influence

  • Diazenyl Group : The -N=N- group in this compound confers UV-Vis absorption properties, distinguishing it from sulfonyl or alkyl derivatives. This group is redox-active, enabling applications in catalysis or photodynamic systems .
  • Sulfonyl Group : 1-((4-Bromophenyl)sulfonyl)pyrrolidine exhibits electron-withdrawing characteristics, enhancing stability in polar solvents. Its higher molecular weight (290.18 vs. 266.13) correlates with elevated boiling points (383.1°C vs. ~250–300°C estimated for diazenyl analogs) .
  • Direct C-N Bond (1-(4-Bromophenyl)pyrrolidine) : Simpler synthesis and lower molecular weight (226.11) make this compound a versatile intermediate. Its melting point (105–106°C) suggests higher crystallinity compared to diazenyl derivatives .

Preparation Methods

Reaction Mechanism and Procedure

  • Diazotization :

    • 4-Bromoaniline is dissolved in hydrochloric acid (HCl) at 0–5°C.

    • Sodium nitrite (NaNO₂) is added to generate the diazonium chloride intermediate.

    • The transient diazonium salt is stabilized under acidic, low-temperature conditions to prevent decomposition.

  • Coupling with Pyrrolidine :

    • The diazonium salt solution is slowly added to pyrrolidine in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

    • The reaction proceeds via electrophilic aromatic substitution, where the diazonium ion acts as an electrophile, and pyrrolidine’s lone electron pair facilitates N–N bond formation.

    • The product precipitates as a pale yellow solid, purified via recrystallization or column chromatography.

Optimization Considerations

  • Temperature Control : Maintaining temperatures below 5°C during diazotization prevents diazonium salt decomposition.

  • Solvent Selection : Polar aprotic solvents enhance coupling efficiency by stabilizing ionic intermediates.

  • Stoichiometry : A 1:1 molar ratio of 4-bromoaniline to pyrrolidine minimizes side products like bis-azo compounds.

Alternative Synthetic Routes

Reductive Amination of Nitroso Intermediates

Nitroso compounds (e.g., 4-bromonitrosobenzene) can react with pyrrolidine under reducing conditions to form azo compounds. However, nitroso intermediates are highly reactive and challenging to isolate, limiting practicality.

Solid-Phase Synthesis

Immobilizing 4-bromoaniline on a resin enables stepwise diazotization and coupling in a controlled environment. This method minimizes side reactions but requires specialized equipment and is less cost-effective for large-scale production.

Optimization and Reaction Conditions

Catalytic Enhancements

  • Acid Additives : Lewis acids (e.g., BF₃·OEt₂) accelerate coupling by polarizing the diazonium electrophile.

  • Phase-Transfer Catalysts : Tetra-n-butylammonium salts improve interfacial reactivity in biphasic systems.

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (diazotization)
25–60°C (coupling)
Prevents decomposition
Enhances kinetics
Solvent Polarityε > 15 (e.g., MeCN)Stabilizes ionic intermediates
Reaction Time2–4 hoursBalances completion vs. side reactions

Data derived from analogous azo coupling reactions.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the 4-bromophenyl group resonate at δ 7.6–7.9 ppm, while pyrrolidine’s CH₂ groups appear as multiplet signals at δ 2.4–3.7 ppm.

  • 13C NMR : The azo-linked carbon resonates near δ 145–150 ppm, distinct from amine or imine functionalities.

Chromatographic Purity

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >95% purity.

  • Recrystallization : Dichloromethane/n-heptane (1:4) mixtures yield high-purity crystals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((4-Bromophenyl)diazenyl)pyrrolidine, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via diazonium salt coupling reactions. For example, describes a protocol where 1,3-dipyrrolidinyl benzene reacts with 4-bromophenyldiazonium tetrafluoroborate under controlled temperatures (0–5°C) to form diazenyl derivatives. Key factors include:

  • pH control : Maintain acidic conditions (HCl) to stabilize diazonium intermediates.
  • Temperature : Low temperatures prevent premature decomposition of diazonium species.
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) isolates the product from byproducts like unreacted amines .
    • Data Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization).

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1H-NMR : The diazenyl group (-N=N-) deshields adjacent protons. In , similar compounds show aromatic protons at δ 7.30–7.83 ppm (split into multiplets due to coupling with bromine) and pyrrolidine protons at δ 1.63–2.78 ppm.
  • 13C-NMR : The 4-bromophenyl carbon resonates at ~131 ppm (C-Br), while the diazenyl-linked carbons appear at 140–150 ppm. Compare with databases (e.g., SDBS) to confirm assignments .
    • Troubleshooting : If signals overlap, use DEPT-135 or 2D NMR (HSQC, HMBC) to distinguish quaternary carbons and coupling pathways.

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of the diazenyl group in this compound during catalytic applications?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing bromine substituent stabilizes the diazenyl group against nucleophilic attack, as shown in , where brominated derivatives achieved 97% yield in catalytic reactions.
  • Steric Effects : The pyrrolidine ring’s rigidity may limit rotational freedom, affecting catalytic activity. Use DFT calculations (e.g., Gaussian) to model transition states and optimize ligand geometry .
    • Experimental Design : Perform kinetic studies under varying temperatures (25–80°C) and monitor decomposition via UV-Vis (λmax ~450 nm for diazenyl groups).

Q. What strategies address contradictions in crystallographic data for diazenyl-containing compounds?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve weak reflections. highlights SHELXL’s robustness for refining small-molecule structures, even with twinned crystals.
  • Discrepancy Resolution : If bond lengths deviate from expected values (e.g., N=N bond ~1.25 Å), validate against computational models (e.g., B3LYP/6-31G*). Adjust refinement parameters (e.g., anisotropic displacement) in SHELX .
    • Case Study : A 2022 study resolved a 0.05 Å discrepancy in N=N bond length by combining Hirshfeld surface analysis and multipole refinement .

Q. How can researchers mitigate isomerization or tautomerization during characterization?

  • Methodological Answer :

  • Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate cis/trans diazenyl isomers.
  • Spectroscopy : Variable-temperature NMR (-40°C to 25°C) can "freeze" tautomeric forms. For example, used low-temperature 13C-NMR to confirm the absence of tautomerization in similar compounds .
    • Advanced Techniques : Time-resolved IR spectroscopy tracks real-time isomerization dynamics (e.g., C=N stretching bands at 1600–1650 cm⁻¹).

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